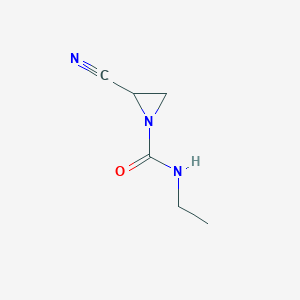

2-Cyano-N-ethylaziridine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

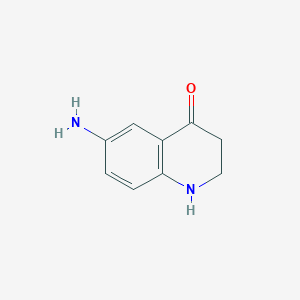

2-Cyano-N-ethylaziridine-1-carboxamide is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a cyano group (–CN) and an ethyl group (–C₂H₅) attached to the aziridine ring. Aziridines are known for their high ring strain, which makes them highly reactive and useful intermediates in organic synthesis.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Cyano-N-Ethylaziridin-1-carboxamid beinhaltet typischerweise die Reaktion von Ethylamin mit Cyanacetylchlorid, gefolgt von einer Cyclisierung zur Bildung des Aziridinrings. Die Reaktionsbedingungen umfassen oft die Verwendung einer Base wie Triethylamin, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Der Prozess lässt sich wie folgt zusammenfassen:

- Ethylamin reagiert mit Cyanacetylchlorid unter Bildung von N-Ethylcyanoacetamid.

- Die Cyclisierung von N-Ethylcyanoacetamid in Gegenwart einer Base führt zur Bildung von 2-Cyano-N-Ethylaziridin-1-carboxamid.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus werden lösemittelfreie Verfahren und Ansätze der grünen Chemie untersucht, um den Prozess umweltfreundlicher zu gestalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Cyano-N-Ethylaziridin-1-carboxamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Nucleophile Ringöffnungsreaktionen: Aufgrund der hohen Ringspannung reagieren Aziridine leicht mit nucleophilen Reagenzien wie Aminen, Alkoholen und Thiolen unter Ringöffnungsreaktionen.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter geeigneten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Substitutionsreaktionen: Die Cyanogruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen:

Nucleophile: Amine, Alkohole, Thiole.

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Hauptprodukte, die gebildet werden:

Produkte der nucleophilen Ringöffnung: Abhängig vom verwendeten Nucleophil können die Produkte Aminoalkohole, Aminothiole und andere Derivate umfassen.

Oxidationsprodukte: Oxidierte Derivate des Aziridinrings.

Reduktionsprodukte: Reduzierte Formen der Verbindung mit veränderten funktionellen Gruppen

Wissenschaftliche Forschungsanwendungen

2-Cyano-N-Ethylaziridin-1-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen und Polymere verwendet.

Biologie: Die Reaktivität der Verbindung macht sie nützlich für die Untersuchung von Enzymmechanismen und Proteinmodifikationen.

Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften verwendet .

5. Wirkmechanismus

Der Wirkmechanismus von 2-Cyano-N-Ethylaziridin-1-carboxamid beruht auf seiner hohen Reaktivität aufgrund des gespannten Aziridinrings. Die Verbindung kann nucleophile Stellen an Biomolekülen alkylieren, was zu Modifikationen in ihrer Struktur und Funktion führt. Diese Eigenschaft ist besonders nützlich bei der Entwicklung von Enzyminhibitoren und anderen bioaktiven Molekülen. Die Cyanogruppe spielt auch eine Rolle bei der Stabilisierung der Verbindung und der Steigerung ihrer Reaktivität .

Ähnliche Verbindungen:

Aziridin-2-carbonsäurederivate: Diese Verbindungen teilen sich die Aziridinringstruktur und zeigen ähnliche Reaktivität.

N-Ethylaziridin: Fehlt die Cyanogruppe, hat aber ähnliche Ringspannung und Reaktivität.

Cyanacetanilidderivate: Diese Verbindungen enthalten die Cyanogruppe und zeigen ein ähnliches chemisches Verhalten.

Einzigartigkeit: 2-Cyano-N-Ethylaziridin-1-carboxamid ist einzigartig aufgrund der Kombination des Aziridinrings und der Cyanogruppe, die eine hohe Reaktivität und Vielseitigkeit in chemischen Reaktionen verleiht. Dies macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese und zu einem nützlichen Werkzeug in der wissenschaftlichen Forschung .

Wirkmechanismus

The mechanism of action of 2-Cyano-N-ethylaziridine-1-carboxamide involves its high reactivity due to the strained aziridine ring. The compound can alkylate nucleophilic sites on biomolecules, leading to modifications in their structure and function. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules. The cyano group also plays a role in stabilizing the compound and enhancing its reactivity .

Vergleich Mit ähnlichen Verbindungen

Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.

N-ethylaziridine: Lacks the cyano group but has similar ring strain and reactivity.

Cyanoacetamide derivatives: These compounds contain the cyano group and exhibit similar chemical behavior.

Uniqueness: 2-Cyano-N-ethylaziridine-1-carboxamide is unique due to the combination of the aziridine ring and the cyano group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Eigenschaften

Molekularformel |

C6H9N3O |

|---|---|

Molekulargewicht |

139.16 g/mol |

IUPAC-Name |

2-cyano-N-ethylaziridine-1-carboxamide |

InChI |

InChI=1S/C6H9N3O/c1-2-8-6(10)9-4-5(9)3-7/h5H,2,4H2,1H3,(H,8,10) |

InChI-Schlüssel |

YECLVSDAYQXJTI-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC(=O)N1CC1C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)

![5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11921579.png)

![4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one](/img/structure/B11921591.png)

![3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B11921610.png)